

LLY-283 Mechanism of Action and Key Characteristics

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Compound Focus: LLY-283

Cat. No.: S533368

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The table below summarizes the core biochemical and functional characteristics of **LLY-283**.

Characteristic	Description
Molecular Target	Protein Arginine Methyltransferase 5 (PRMT5) in complex with MEP50 [1] [2]
Binding Site	S-adenosylmethionine (SAM/AdoMet) cofactor pocket (competitive with SAM) [2] [3] [4]
Inhibitory Mechanism	Binds SAM pocket; phenyl group displaces Phe327 side chain, stabilizing inhibition [2]
In Vitro IC₅₀ (Enzymatic)	22 ± 3 nM [1] [2]
Cellular IC₅₀	25 ± 1 nM [1] [2]
Selectivity	Highly selective for PRMT5; minimal activity against other methyltransferases [2]
Key Cellular Effect	Reduces symmetric dimethylarginine (SDMA) levels; disrupts RNA splicing & induces cell cycle arrest [4]
In Vivo Activity	Oral activity with antitumor effects in mouse xenograft models [1] [4]

Characteristic	Description
Brain Penetration	Yes, shown in orthotopic glioblastoma models [4]

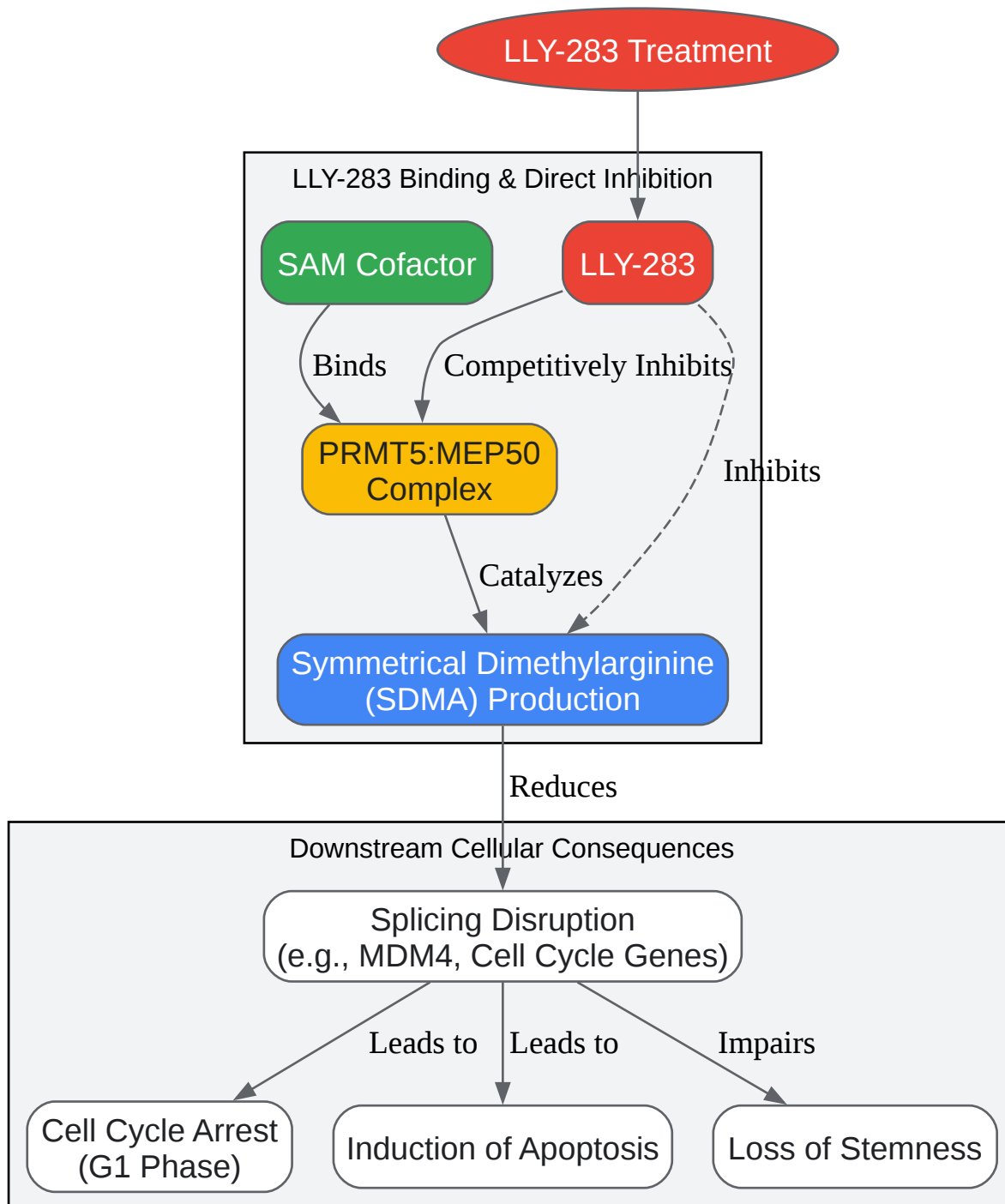
Experimental Evidence and Protocols

Key experimental methodologies used to characterize **LLY-283** are detailed below.

Experimental Method	Protocol Summary & Key Findings
X-ray Crystallography	Protocol: Crystal structure of PRMT5:MEP50 complex with LLY-283 determined (PDB: 6CKC). Finding: LLY-283 binds SAM pocket; adenine moiety hydrogen-bonds with Asp419; ribose interacts with Glu392/Tyr324; phenyl group displaces Phe327 [2].
Scintillation Proximity Assay (SPA)	Protocol: Radioactive assay measuring methyl group transfer from ³ H-SAM to a peptide substrate by PRMT5:MEP50. Finding: Confirmed potent PRMT5 inhibition (IC ₅₀ = 22 ± 3 nM); diastereomer LLY-284 was ~50-fold less active [1] [2].
Surface Plasmon Resonance (SPR)	Protocol: Direct binding analysis of LLY-283 to PRMT5:MEP50 complex. Finding: High-affinity binding with KD (equilibrium dissociation constant) of 6 ± 2 nM [2].
Cell Viability/Proliferation Assay	Protocol: Patient-derived glioblastoma stem cell (GSC) lines treated with compound; viability monitored via live-cell imaging or Alamar blue. Finding: LLY-283 potently inhibited GSC proliferation (EC ₅₀ in low nanomolar range) [4].
Western Blot Analysis	Protocol: Treated cells lysed; proteins separated and blotted for symmetric dimethylarginine (SDMA) on PRMT5 targets (e.g., SmB/B' protein). Finding: LLY-283 (1 μM) significantly reduced global SDMA levels [4].
Limiting Dilution Sphere-Forming Assay	Protocol: GSCs plated at low density and treated with inhibitor; spheres counted after time. Finding: LLY-283 significantly reduced cancer stem cell frequency and self-renewal capacity [4].
RNA Splicing Analysis	Protocol: RNA-seq transcriptome analysis of treated vs. untreated GSCs. Finding: LLY-283 caused widespread splicing disruptions (exon skipping, intron retention), particularly in cell cycle genes [4].
In Vivo Efficacy Study	Protocol: Mice with orthotopic patient-derived GBM xenografts treated orally with LLY-283 ; survival monitored. Finding: LLY-283 was brain-penetrant and significantly extended survival [4].

Mechanism of Action and Downstream Consequences

This diagram visualizes the mechanism of **LLY-283** and its downstream cellular effects.



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LLY-283 mechanism: inhibits PRMT5 enzymatic activity, leading to splicing disruption and antitumor effects.

Therapeutic Application and Context

- **Primary Application in Glioblastoma (GBM):** **LLY-283** shows potent activity against patient-derived glioblastoma stem cells (GSCs), disrupting splicing and stemness properties, and is brain-penetrant [4].
- **Synthetic Lethality in MTAP-Deleted Cancers:** The related natural inhibitor MTA accumulates in MTAP-deleted cancers, creating vulnerability; while **LLY-283** is SAM-competitive, newer MTA-cooperative inhibitors like MRTX1719 exploit this for enhanced selectivity [5] [6].
- **Comparison with Other PRMT5 Inhibitors:** **LLY-283** is a **SAM-competitive** inhibitor, while EPZ015666 and compound **4b14** are **substrate-competitive**; JNJ-64619178 is a dual SAM/substrate inhibitor, and MS432 is a PROTAC degrader [7] [3].

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